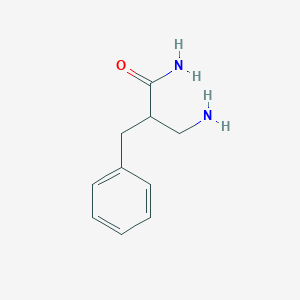

3-Amino-2-benzyl-propionamide

説明

3-Amino-2-benzyl-propionamide is a chiral organic compound characterized by a benzyl group attached to the second carbon of a propionamide backbone, with an amino group at the third position. Its molecular formula is C₁₀H₁₄N₂O, and it serves as a key intermediate in synthesizing pharmacologically active molecules, such as quinoline derivatives for cardiovascular therapies .

Synthesis: The compound is synthesized via hydrogenation of (E)-2-cyano-3-phenyl-acrylamide using 10% palladium on carbon under hydrogen pressure (55 psi) in ethanol. This yields a white solid with a mass spectrometry [M+H]+ peak at 179, confirming its molecular identity .

特性

分子式 |

C10H14N2O |

|---|---|

分子量 |

178.23 g/mol |

IUPAC名 |

2-(aminomethyl)-3-phenylpropanamide |

InChI |

InChI=1S/C10H14N2O/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13) |

InChIキー |

DHCAKDKLAGTYHA-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CC(CN)C(=O)N |

製品の起源 |

United States |

類似化合物との比較

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Functional Group Impact on Reactivity and Bioactivity

- Methoxy and Acetyl Groups (): The addition of a methoxy group in 2-Amino-N-benzyl-3-methoxy-propionamide increases hydrophilicity compared to the parent compound. Acetylation of the amino group (as in 2-Acetylamino-N-benzyl-3-methoxy-propionamide) enhances stability and alters metabolic pathways, making it a critical intermediate in Lacosamide production, an anticonvulsant drug .

- Ketone vs. Amino Groups (): 3-oxo-2-Phenylbutanamide lacks the amino group but features a ketone, increasing electrophilicity. This makes it reactive in condensation reactions, suitable for amphetamine precursor synthesis .

- Halogen and Cyano Substituents (–5): Fluorine (electron-withdrawing) and cyano (polarizable) groups influence binding affinity in receptor-targeted therapies. For example, the discontinued (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide may have faced challenges in bioavailability or toxicity, while the cyano derivative’s nitrile group could enhance interaction with enzymatic active sites .

Therapeutic Derivatives and Clinical Relevance

- Lacosamide: Derived from 2-Acetylamino-N-benzyl-3-methoxy-propionamide, Lacosamide (C₁₃H₁₈N₂O₃) is a sodium channel blocker used to treat epilepsy .

- Safinamide Analogs (): Compounds like 2-(4-(3-fluorobenzyloxy)benzylamino)propionamide methanesulfonate are MAO-B inhibitors for Parkinson’s disease. The fluorobenzyloxy modification enhances blood-brain barrier penetration and target selectivity .

Research Findings and Trends

- Synthetic Utility: 3-Amino-2-benzyl-propionamide’s versatility is evident in its role in synthesizing quinoline-based Urotensin-II receptor antagonists, which are explored for cardiovascular diseases .

- Discontinuation Trends: Derivatives like (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide were discontinued, possibly due to formulation challenges or insufficient efficacy in preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。